molecular formula C11H7BrO2 B045238 3-bromonaphthalene-1-carboxylic Acid CAS No. 16726-66-2

3-bromonaphthalene-1-carboxylic Acid

Cat. No. B045238
CAS RN: 16726-66-2
M. Wt: 251.08 g/mol
InChI Key: SBGVNBGHCCLMRR-UHFFFAOYSA-N
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Description

3-bromonaphthalene-1-carboxylic Acid is a chemical compound with the molecular formula C11H7BrO2 and a molecular weight of 251.08 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon .


Synthesis Analysis

The synthesis of compounds similar to 3-bromonaphthalene-1-carboxylic Acid, such as carboxylic acid derivatives, has seen significant development in recent years . Protocols have been developed for the functionalizing deboronation of alkyl boronic esters . A conceptual route has also been developed for the synthesis of 1,3-diyne from β-bromo vinyl carboxylic acids .


Molecular Structure Analysis

The molecular structure of 3-bromonaphthalene-1-carboxylic Acid consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon, substituted with a bromine atom and a carboxylic acid group .


Physical And Chemical Properties Analysis

Carboxylic acids, in general, exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .

Scientific Research Applications

Catalytic Protodeboronation

This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .

Synthesis of Indolizidine

The protodeboronation process mentioned above has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This showcases the utility of 3-Bromonaphthalene-1-carboxylic Acid in complex organic synthesis .

Suzuki–Miyaura Coupling

Organoboron compounds, such as those that can be derived from 3-Bromonaphthalene-1-carboxylic Acid, are highly valuable building blocks in organic synthesis . One of the most important applications is the Suzuki–Miyaura coupling , a type of cross-coupling reaction .

Conversion into Functional Groups

The boron moiety in organoboron compounds can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Kinetics of Inclusion with β-Cyclodextrin

The kinetics of inclusion of halonaphthalenes, like 1-bromonaphthalene, with β-cyclodextrin have been studied. This shows the potential of 3-Bromonaphthalene-1-carboxylic Acid in the study of inclusion kinetics with β-Cyclodextrin .

Use in Cosmetics, Food Additives, and Medicines

Carboxylic acids, such as 3-Bromonaphthalene-1-carboxylic Acid, have a wide range of applications in various fields . They can be used in the detection of different substances, in medicines , in cosmetics , and in food additives .

Safety And Hazards

The safety data sheet for a similar compound, 1-bromonaphthalene, indicates that it is harmful if swallowed and causes serious eye irritation . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The catalytic reduction of carboxylic acid derivatives, including 3-bromonaphthalene-1-carboxylic Acid, has witnessed rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by both heterogeneous and homogeneous catalysts .

properties

IUPAC Name

3-bromonaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGVNBGHCCLMRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80470949
Record name 3-Bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromonaphthalene-1-carboxylic Acid

CAS RN

16726-66-2
Record name 3-Bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80470949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromonaphthalene-1-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a mixture of 3-bromo-1,8-naphthalic anhydride (compound 74, 22.8 g, 82.4 mmol) and sodium hydroxide (13.2 g, 330 mmol) in water (500 mL) was added a solution of mercury(II) oxide (23.2 g, 107 mmol) in water (70 mL) and glacial acetic acid (24 mL). The reaction mixture was heated at reflux for 4 days and then cooled to room temperature. The resulting solid was filtered and dried in vacuo.
Quantity
22.8 g
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13.2 g
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500 mL
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70 mL
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24 mL
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23.2 g
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Synthesis routes and methods II

Procedure details

To a mixture of bromo anhydride 21 (22.8 g, 82.4 mmol) and sodium hydroxide (13.2 g, 330 mmol) in water (500 mL) was added a solution of mercury(II) oxide (23.2 g, 107 mmol) in water (70 mL) and glacial acetic acid (24 mL). The reaction mixture was heated at reflux for 4 days and then cooled to room temperature. The resulting solid was filtered and dried in vacuo.
Quantity
22.8 g
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reactant
Reaction Step One
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13.2 g
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reactant
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500 mL
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solvent
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70 mL
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24 mL
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solvent
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23.2 g
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catalyst
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Synthesis routes and methods III

Procedure details

Preparation of the starting material in case of naphthalenes at ring A is described in Scheme 4. One isomer of naphthalene may be prepared by adopting the procedure shown in the literature [Ashworth, I. W. et al. Org. Process Res. Dev. 2003, 7, 74-81; Huan, Y. et al. J. Med. Chem. 2001, 44, 1815-1826]. Thus, 4-bromo-2-naphthoate 16 is obtained by the Diels-Alder addition of 3-bromocoumalate 15 to in situ-generated benzyne in 87% yield and 4-bromo-1-methoxy-2-naphthoate 19 is obtained by the bromination at the 4-position of 1-hydroxy-2-naphthoic acid 17 using bromine in glacial acetic acid and then methylation of both phenol and carboxylic acid with dimethyl sulfate under basic conditions in 72% yield for the two steps. The other isomer of naphthalene is prepared by adopting AstraZeneca's procedure [Moseley, J. D. et al, Org. Process Res. Dev. 2003, 7, 58-66]. Thus, 1,8-naphthalic anhydride 20 is brominated at the 3-position with bromine in concentrated nitric acid in low yield, and mercury(II) acetate-mediated decarboxylation proceeds by digestion. Acidic hydrolysis of a mixture of organo-Hg intermediates, and subsequent selective crystallization from acetic acid give 3-bromo-1-naphthoic acid 22 in 58% yield for the three steps.
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